molecular formula C15H17NSi B14060600 8-(3-(Trimethylsilyl)prop-2-yn-1-yl)quinoline CAS No. 2007909-09-1

8-(3-(Trimethylsilyl)prop-2-yn-1-yl)quinoline

Cat. No.: B14060600
CAS No.: 2007909-09-1
M. Wt: 239.39 g/mol
InChI Key: NERKKGPIFJYEAV-UHFFFAOYSA-N
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Description

8-(3-(Trimethylsilyl)prop-2-yn-1-yl)quinoline is a chemical compound with the molecular formula C15H17NSi. It is characterized by the presence of a quinoline ring substituted with a trimethylsilyl group attached to a prop-2-yn-1-yl chain.

Preparation Methods

The synthesis of 8-(3-(Trimethylsilyl)prop-2-yn-1-yl)quinoline typically involves the following steps:

    Starting Materials: The synthesis begins with quinoline and 3-(Trimethylsilyl)prop-2-yn-1-yl bromide.

    Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).

    Procedure: The quinoline is reacted with 3-(Trimethylsilyl)prop-2-yn-1-yl bromide under reflux conditions for several hours.

Chemical Reactions Analysis

8-(3-(Trimethylsilyl)prop-2-yn-1-yl)quinoline undergoes various chemical reactions, including:

Scientific Research Applications

8-(3-(Trimethylsilyl)prop-2-yn-1-yl)quinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-(3-(Trimethylsilyl)prop-2-yn-1-yl)quinoline involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through various pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

8-(3-(Trimethylsilyl)prop-2-yn-1-yl)quinoline can be compared with other similar compounds, such as:

Properties

CAS No.

2007909-09-1

Molecular Formula

C15H17NSi

Molecular Weight

239.39 g/mol

IUPAC Name

trimethyl(3-quinolin-8-ylprop-1-ynyl)silane

InChI

InChI=1S/C15H17NSi/c1-17(2,3)12-6-10-14-8-4-7-13-9-5-11-16-15(13)14/h4-5,7-9,11H,10H2,1-3H3

InChI Key

NERKKGPIFJYEAV-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C#CCC1=CC=CC2=C1N=CC=C2

Origin of Product

United States

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